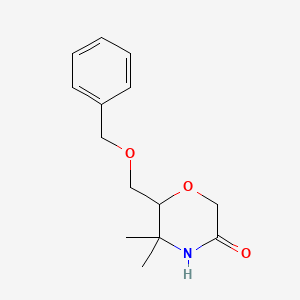

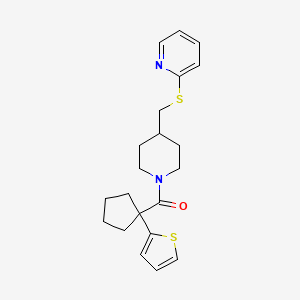

![molecular formula C24H28N2O6 B2495187 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide CAS No. 921560-85-2](/img/structure/B2495187.png)

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that likely exhibits a range of biological activities due to its intricate structure. It belongs to a class of compounds that include tetrahydrobenzo[b]oxazepines, which are of significant interest in medicinal chemistry for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related tetrahydrobenzo[b]oxazepine derivatives often involves multicomponent reactions, offering advantages such as good yields, straightforward protocols, and environmental friendliness. For instance, a series of novel 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide derivatives have been prepared by one-pot three-component synthesis using similar starting materials in an ionic liquid medium, showcasing the efficiency and versatility of these synthesis methods (Satyanarayana et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been explored through various analyses, including crystallography. These studies often reveal intricate details about the conformations and configurations of the molecules, essential for understanding their reactivity and interaction with biological targets. For example, dibenzo[b,e]azepine and dibenzo[b,f]azocine ring systems have been synthesized, showing the importance of these cores in forming bioactive compounds, with detailed structural analysis provided through crystallographic data (Quintero et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving tetrahydrobenzo[b]oxazepines can include asymmetric allylation, offering pathways to chiral nitrogen-containing heterocycles. Such reactions are pivotal for developing compounds with potential therapeutic applications due to their selective interactions with biological molecules. An example of this is the efficient asymmetric allylation of allylboronates with cyclic imines, leading to chiral structures with good yields and enantioselectivities (Cai et al., 2020).

科学研究应用

Protein-Tyrosine Kinase Inhibition

Compounds structurally related to the one have been synthesized and evaluated for their inhibitory activities against protein-tyrosine kinases (PTKs), crucial for cellular signaling related to cancer progression. The study by Li et al. (2017) on 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives demonstrated that substitutions influencing hydrogen bond formation could enhance PTK inhibition, suggesting that derivatives of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide might be explored for similar bioactivities (Li et al., 2017).

Novel Tetrahydro-1-Benzazepines Synthesis

A versatile approach to synthesize tetrahydro-1-benzazepines, as reported by Guerrero et al. (2020), provides a foundation for designing novel compounds with potential therapeutic applications. This methodology might be applicable to the synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide analogs, offering insights into accessing new chemical spaces for drug discovery (Guerrero et al., 2020).

Anticonvulsant and Hypnotic Agents

Research by Deng et al. (2011) on 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones revealed anticonvulsant activities in the maximal electroshock (MES) test, indicating the potential of oxazepine derivatives as therapeutic agents. The structural similarity suggests that N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide could be explored for neurological applications (Deng et al., 2011).

Antibacterial and Anticancer Activity

Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids exhibiting antibacterial properties and cytotoxicity against cancer cell lines, suggesting the potential of oxazepine derivatives in antimicrobial and anticancer therapy. This indicates that analogs of the compound might possess similar biological activities, warranting further investigation into their pharmacological properties (Kuntala et al., 2015).

属性

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-7-10-26-17-13-16(8-9-18(17)32-14-24(2,3)23(26)28)25-22(27)15-11-19(29-4)21(31-6)20(12-15)30-5/h7-9,11-13H,1,10,14H2,2-6H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYPZVMGTOJBEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N(C1=O)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,5-dimethylbenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2495105.png)

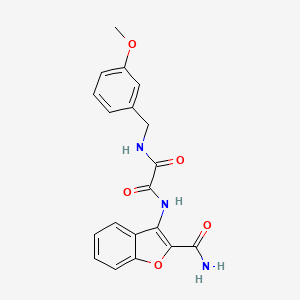

![4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one](/img/structure/B2495106.png)

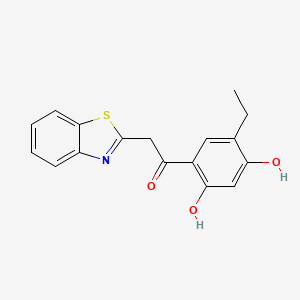

![(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2495108.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2495112.png)

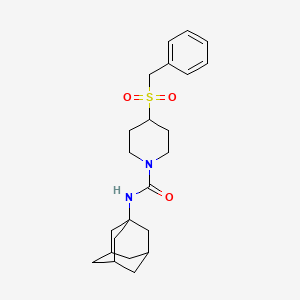

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2495114.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide](/img/structure/B2495115.png)

![Methyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2495120.png)

![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2495124.png)

![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)